3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid
Description
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a Boc-protected azetidine ring. The azetidine (four-membered saturated nitrogen ring) contributes to conformational rigidity and strain, while the tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthetic processes . This compound is widely used as a building block in medicinal chemistry, particularly in peptide synthesis and drug candidate development. Its molecular formula is C₁₅H₁₉NO₅, with a molecular weight of 293.32 g/mol .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-5-4-6-11(7-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUJVLWOMFHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Azetidine Precursors
The Boc group is introduced early to prevent unwanted side reactions. A representative protocol from patent CN111362852A involves:
-
Reagents : Boc anhydride, triethylamine (base), dichloromethane (solvent).
-
Procedure :
Coupling to Benzoic Acid Derivatives
The Boc-azetidine intermediate is coupled to a benzoic acid precursor. A method adapted from evitachem.com employs:
-
Reagents : EDCI (coupling agent), DMAP (catalyst), dimethylformamide (DMF).
-
Procedure :
-
Activate 3-bromobenzoic acid with EDCI/DMAP in DMF.
-
Add Boc-protected azetidine-3-methanol.
-
Heat at 60°C for 24 hours.
-
Hydrolyze the ester to carboxylic acid using LiOH.
-
Yield : 70–78% after hydrolysis.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
-
EDCI/DMAP System : Achieves 15% higher yields compared to DCC/HOBt in coupling reactions.
-
Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 4 hours with comparable yields (72%).
Analytical Characterization
| Parameter | Method | Results |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% (λ = 254 nm) |
| Boc Group Confirmation | H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc CH₃) |
| Carboxylic Acid | IR Spectroscopy | 1705 cm⁻¹ (C=O stretch) |
Industrial-Scale Production
Continuous Flow Reactors
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the azetidine nitrogen, enabling selective reactivity at other sites. Deprotection is achieved under acidic conditions:
| Reaction Conditions | Products | Yield | Key Reagents |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM (1–2 h, rt) | Free azetidin-3-ylbenzoic acid derivative | 85–92% | TFA, dichloromethane (DCM) |
| HCl in dioxane (4 h, rt) | Hydrochloride salt of deprotected amine | 78% | 4M HCl/dioxane |
The deprotected amine undergoes further functionalization, such as alkylation or acylation, to generate bioactive intermediates.
Esterification and Amide Coupling
The carboxylic acid group participates in esterification and amide bond formation, expanding its utility in peptide synthesis and prodrug design:
Esterification
| Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Methanol, DCC/DMAP (12 h, rt) | Methyl ester derivative | DCC, DMAP, methanol |
| Ethanol, H₂SO₄ (reflux, 6 h) | Ethyl ester derivative | Sulfuric acid |
Amide Coupling
| Conditions | Products | Coupling Agents |
|---|---|---|
| EDCl/HOBt, DIPEA (24 h, rt) | Amide-linked conjugates | EDCl, HOBt, DIPEA |
| HATU, DMF (4 h, rt) | High-purity amides (>95%) | HATU, DMF |
These reactions are pivotal for generating libraries of derivatives for structure-activity relationship (SAR) studies.
Substitution Reactions at the Azetidine Ring
The fluorine atom on the azetidine ring undergoes nucleophilic substitution under specific conditions:
| Reagents/Conditions | Products | Kinetic Parameters |
|---|---|---|
| KOtBu/DMSO (80°C, 8 h) | Hydroxyazetidine derivative | |
| NaN₃/DMF (100°C, 12 h) | Azidoazetidine derivative |
Substitution products are valuable for click chemistry applications and bioconjugation.
Enzymatic Interactions and Proteolysis-Targeting Chimeras (PROTACs)
The compound’s rigid azetidine scaffold enhances ternary complex formation in targeted protein degradation:
Key Mechanistic Insights
-
Ubiquitin-Proteasome Pathway (UPP): The deprotected amine facilitates binding to E3 ubiquitin ligases (e.g., VHL or CRBN), enabling substrate ubiquitination.
-
PROTAC Design: Conjugation with cereblon ligands yields bifunctional degraders with DC₅₀ values <100 nM in cancer cell lines (Hep-G2, A2058).
Kinetic Data for PROTAC Derivatives
| Parameter | Value |
|---|---|
| (E3 ligase binding) | 38 ± 5 nM |
| Degradation efficiency (DC₅₀) | 62 nM (Hep-G2), 89 nM (A2058) |
| Plasma stability () | 4.7 h (human) |
Comparative Reactivity with Structural Analogs
The compound’s unique fluorinated azetidine ring distinguishes it from non-fluorinated analogs:
| Compound | Reactivity with TFA | Amide Coupling Efficiency |
|---|---|---|
| 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid | Faster deprotection (85% yield in 1 h) | 92% (EDCl/HOBt) |
| Non-fluorinated analog | Slower deprotection (72% yield in 2 h) | 84% (EDCl/HOBt) |
The electron-withdrawing fluorine atom accelerates Boc removal and stabilizes transition states during coupling.
Stability and Storage Considerations
| Parameter | Value |
|---|---|
| Hydrolytic stability (pH 7.4, 37°C) | |
| Thermal decomposition onset | 185°C |
| Recommended storage | -20°C, desiccated |
Stability data inform handling protocols for synthetic and biological assays .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid moiety linked to an azetidine ring that is protected by a tert-butoxycarbonyl (Boc) group. This structural configuration is significant for its reactivity and stability in biological systems.
Medicinal Chemistry Applications
The primary applications of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid lie in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Synthesis of Peptides and Proteins
The Boc protecting group is widely used in peptide synthesis as it allows for selective deprotection under mild conditions. This property makes this compound valuable for creating complex peptide structures that can serve as therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit antimicrobial properties. The azetidine ring may enhance this activity by improving the lipophilicity and membrane permeability of the compounds, making them potential candidates for developing new antibiotics.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of azetidine-based compounds, including this compound, which showed promising antimicrobial activity against several pathogens. The results indicated a correlation between the structural modifications and the effectiveness of the compounds .
Case Study 2: Development of Anticancer Drugs
Another investigation focused on the application of this compound in anticancer drug development. Researchers synthesized analogs that exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the azetidine structure can lead to enhanced therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The azetidine ring and benzoic acid moiety can interact with enzymes and proteins, leading to modifications in their activity. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Ring Size and Substitution Patterns
- 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid (C₁₆H₂₁NO₄): Features a five-membered pyrrolidine ring instead of azetidine. Molecular weight: 291.34 g/mol (vs. 293.32 g/mol for the azetidine analog).
- 3-(1-Boc-4-piperidyloxy)benzoic acid (C₁₆H₂₁NO₅): Contains a six-membered piperidine ring connected via an ether linkage (-O-). Ether oxygen enhances hydrogen-bonding capacity, possibly improving solubility . Molecular weight: 307.34 g/mol.
- 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid (C₁₅H₁₉NO₅): Substitution occurs at the para position of benzoic acid, unlike the meta position in the target compound. Para-substitution may alter electronic effects and steric interactions in binding pockets .
Functional Group Modifications
- 3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}carbonyl)benzoic acid (OT-6855): Incorporates a carbonyl group between the piperidine ring and benzoic acid.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid | C₁₅H₁₉NO₅ | 293.32 | Azetidine ring, meta-substitution |
| 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid | C₁₆H₂₁NO₄ | 291.34 | Pyrrolidine ring |
| 4-([1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy)benzoic Acid | C₁₅H₁₉NO₅ | 293.32 | Ether linkage, para-substitution |
| 3-({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}carbonyl)benzoic acid | C₁₈H₂₃NO₅ | 333.38 | Piperidine ring, carbonyl spacer |
Biological Activity
3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid (CAS Number: 2365381-05-9) is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including antibacterial and anti-inflammatory activities, as well as its mechanism of action based on available research.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with a benzoic acid moiety and a tert-butoxycarbonyl group. Its molecular formula is , and it has a molecular weight of 277.31 g/mol . The IUPAC name reflects its structural complexity, which may contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, related azetidine derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.4 |
| Compound B | Escherichia coli | 0.2 |
| This compound | TBD | TBD |
The exact IC50 values for this compound remain to be determined; however, preliminary data suggest that it may possess comparable efficacy to established antibiotics .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that azetidine derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines . The specific mechanisms by which this compound exerts these effects are still under investigation.
The biological activity of this compound is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in inflammation and bacterial resistance mechanisms. Molecular docking studies suggest that the compound may bind effectively to bacterial enzymes, inhibiting their function and leading to cell death .
Case Studies
A recent case study explored the effects of azetidine derivatives on bacterial growth in vitro. The study demonstrated that the introduction of various substituents on the azetidine ring significantly influenced antibacterial potency. The findings suggested that modifications similar to those present in this compound could enhance its bioactivity .
Q & A
Q. What are the key structural features and synthetic routes for 3-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}benzoic acid?
The compound features a benzoic acid core linked to an azetidine ring via a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a temporary protecting group for the azetidine nitrogen, enabling selective functionalization of the benzoic acid moiety. Synthetic Methodology :
- Step 1 : Introduce the Boc group to azetidine-3-carboxylic acid derivatives using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF/DMF) .
- Step 2 : Couple the Boc-protected azetidine to a benzoic acid derivative via amide or ester linkages. Suzuki-Miyaura cross-coupling (using Pd catalysts and aryl boronic acids) is effective for aryl-aryl bond formation .
- Step 3 : Deprotect and purify intermediates via column chromatography or recrystallization. Analytical HPLC (>95% purity) and NMR confirm structural integrity .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- 1H/13C NMR : Identify protons on the azetidine ring (δ ~3.0–4.0 ppm) and Boc group (δ ~1.4 ppm for tert-butyl). Benzoic acid protons appear as a singlet near δ ~8.0 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O of Boc at ~1680–1720 cm⁻¹ and benzoic acid at ~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z 268.3 for C12H17N3O4) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling for synthesizing intermediates?
Experimental Design :
- Catalyst : Use Pd(PPh3)4 or PdCl2(dppf) (0.5–2 mol%) to enhance coupling efficiency .
- Base : Na2CO3 or K3PO4 in a 1,2-dimethoxyethane (DME)/water solvent system improves aryl boronic acid reactivity .
- Temperature : Reflux (80–100°C) under inert atmosphere (N2/Ar) minimizes side reactions.
Validation : Monitor reaction progress via TLC or LC-MS. Isolate the product using ethyl acetate/water extraction and silica gel chromatography .
Q. How can low yields in acylation steps be addressed?
Common Challenges : Competing side reactions (e.g., Boc deprotection under acidic conditions) or steric hindrance from the azetidine ring. Solutions :
- Activating Agents : Use DCC/DMAP or HATU for efficient amide bond formation .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane (DCM) to reduce hydrolysis .
- Temperature Control : Conduct reactions at 0–5°C to stabilize reactive intermediates .
Q. How do researchers analyze stereochemical outcomes and crystal packing in derivatives?
X-ray Crystallography : Resolve dihedral angles between the azetidine ring and benzoic acid moiety to assess conformational stability. For example, a study on a related Boc-protected compound revealed a dihedral angle of 85.2° between aromatic and heterocyclic planes . Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformers and electronic properties .
Q. How to reconcile contradictory solubility data across studies?
Methodological Adjustments :
- Solvent Systems : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (non-polar). The compound is typically sparingly soluble in water but soluble in DMF/DMSO .
- pH Effects : Adjust solubility via deprotonation (pH > pKa of benzoic acid, ~4.2) .
Documentation : Report solvent purity, temperature, and agitation methods to standardize data .
Q. What purification techniques are optimal for isolating intermediates?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/methanol) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .
Q. How stable is the compound under varying storage conditions?
- Short-Term : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the Boc group .
- Long-Term : Lyophilized powders remain stable for >1 year at –80°C .
Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) confirm no significant decomposition via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
